Methyl[1-(piperidin-1-yl)propan-2-yl]amine
Description
Methyl[1-(piperidin-1-yl)propan-2-yl]amine is a tertiary amine characterized by a piperidine ring substituted with a methyl group and a propan-2-ylamine moiety. Its molecular formula is C₉H₁₉N₂, with a molecular weight of 155.27 g/mol. Structurally, the compound combines the rigidity of the piperidine ring with the flexibility of the branched alkyl chain, making it a versatile scaffold in medicinal chemistry and drug design. Piperidine derivatives are known for their pharmacological relevance, particularly in targeting central nervous system (CNS) receptors and enzymes due to their ability to cross the blood-brain barrier .
For example, compounds like 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine () are synthesized via Buchwald-Hartwig amination using palladium catalysts, suggesting similar routes could apply .
Properties
IUPAC Name |
N-methyl-1-piperidin-1-ylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(10-2)8-11-6-4-3-5-7-11/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCHJZSBIAVNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(piperidin-1-yl)propan-2-yl]amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the alkylation of piperidine with 1-bromo-2-methylpropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(piperidin-1-yl)propan-2-yl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Intermediates
Methyl[1-(piperidin-1-yl)propan-2-yl]amine serves as a precursor in the synthesis of various pharmaceuticals. Its structure allows it to participate in reactions that yield compounds with therapeutic potential, particularly those targeting central nervous system disorders.
2. Medicinal Chemistry
Research indicates that this compound has notable interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety.
3. Organic Synthesis
The compound is utilized as a building block in organic synthesis, enabling the formation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing new materials and drugs.
4. Environmental Chemistry
this compound has been studied for its role in enhancing carbon dioxide capture when used in conjunction with other amines. This property is relevant for addressing environmental concerns related to greenhouse gas emissions.
Research has highlighted several biological activities associated with this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Neurotransmitter Modulation | Potential effects on dopamine and serotonin systems, indicating use in neurological treatments. |
| Antimicrobial Properties | Exhibits antimicrobial activity against various pathogens, suggesting therapeutic applications in infections. |
| Anti-inflammatory Effects | Investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases. |
Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry investigated the effects of this compound on neurotransmitter systems. The results indicated that the compound enhances serotonin levels, which may contribute to its antidepressant effects .
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of this compound were tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Table 2: Case Study Highlights
| Study Focus | Findings |
|---|---|
| Neuropharmacological Effects | Enhanced serotonin levels; potential antidepressant properties. |
| Antimicrobial Efficacy | Significant inhibition of bacterial growth; MIC values comparable to antibiotics. |
Mechanism of Action
The mechanism of action of Methyl[1-(piperidin-1-yl)propan-2-yl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl[1-(piperidin-1-yl)propan-2-yl]amine with structurally or functionally related amines (Table 1).
Structural and Functional Insights
Piperidine vs. Piperazine Derivatives :
- This compound contains a six-membered piperidine ring, while compounds like 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine () feature a seven-membered piperazine ring. Piperazine derivatives often exhibit enhanced water solubility due to the additional nitrogen atom, which can improve pharmacokinetic profiles .
Substituent Effects: The methyl group on the piperidine nitrogen in this compound may reduce metabolic degradation compared to unsubstituted piperidines.
Toxicity and Safety :
- Compounds like (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine () exhibit acute oral toxicity (Category 4) and respiratory irritation (H335), whereas simpler amines like methyl(2-methylpropyl)amine () are less hazardous but still require careful handling due to skin/eye irritation risks .
Pharmacological Relevance
- Target Selectivity : The incorporation of aromatic systems (e.g., pyridine in or pyrimidine in ) enhances binding affinity for specific targets like kinases or GPCRs. This compound’s lack of aromaticity may shift its activity toward lipid-rich environments like cell membranes .
- Synthetic Accessibility : Palladium-catalyzed methods () are widely used for nitrogen-containing heterocycles, but this compound’s simpler structure could allow cost-effective synthesis via one-step alkylation .
Biological Activity
Methyl[1-(piperidin-1-yl)propan-2-yl]amine, a compound belonging to the piperidine class, has garnered attention in recent pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a methyl group and an isopropyl amine moiety. This structure is significant as it influences the compound's interaction with biological targets.
Biological Activity Spectrum
The biological activity of this compound has been evaluated through various in silico and in vitro studies. Key activities include:
1. Anticancer Activity
- Recent studies have indicated that piperidine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, compounds with similar structures have shown promising results against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells, with IC50 values indicating significant potency .
2. Neuroprotective Effects
- The compound is predicted to possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and inhibition of neuroinflammation .
3. Antimicrobial Activity
- This compound has also been associated with antimicrobial effects, demonstrating the ability to inhibit the growth of various bacterial strains. This activity is likely due to its interaction with bacterial cell membranes .
The mechanisms underlying the biological activities of this compound involve:
Enzyme Inhibition
- The compound has been identified as an inhibitor of key enzymes involved in cancer progression and inflammation. For example, it may inhibit proteases and kinases that are crucial for tumor growth .
Receptor Modulation
- This compound is predicted to interact with various receptors, including G-protein coupled receptors (GPCRs), which play significant roles in signal transduction pathways related to pain and inflammation .
Case Studies
Several studies have illustrated the therapeutic potential of this compound:
Case Study 1: Cancer Treatment
- A study conducted on modified piperidine derivatives demonstrated that these compounds exhibited enhanced anticancer activity compared to traditional therapies. The derivatives showed selective cytotoxicity against specific cancer cell lines, highlighting the potential for targeted cancer therapies .
Case Study 2: Neurodegenerative Disorders
- Research focusing on piperidine derivatives indicated their efficacy in reducing neuroinflammatory markers in animal models of Alzheimer's disease. The compounds were shown to improve cognitive functions by modulating cholinergic signaling pathways .
Comparative Analysis of Piperidine Derivatives
The following table summarizes the biological activities and IC50 values of various piperidine derivatives compared to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
